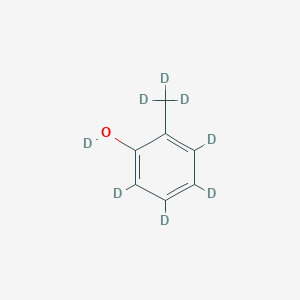

o-Cresol-d8

描述

Carboxylation of o-Cresol

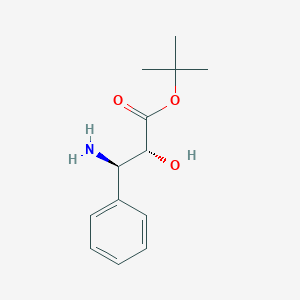

An anaerobic consortium known for carboxylating phenol to benzoate was found to transform o-cresol into 3-methylbenzoic acid under methanogenic conditions. This transformation required proteose peptone and resulted in a transient intermediate, 4-hydroxy-3-methylbenzoic acid. The study also observed the conversion of o-cresol-6d to deuterated derivatives, indicating specific carboxylation and dehydroxylation pathways .

Synthesis of Salicylaldehyde from o-Cresol

The oxidation of o-cresol to salicylaldehyde was achieved using octahedral molecular sieve (OMS-2) catalysts impregnated with various metals. The Co/OMS-2 catalyst exhibited the highest activity and selectivity, achieving a 98% yield of salicylaldehyde under optimal conditions. The catalysts demonstrated good reusability and the process was noted for its atom economy and mild reaction conditions .

Solvent Effects on o-Cresol UV/Vis Absorption Spectra

The study of o-cresol in aromatic solvents like benzene and toluene revealed unique UV/Vis absorption spectra characterized by a sharp peak, in contrast to the broad double-peaks observed in non-aromatic solvents. Molecular dynamics simulations and electronic structure calculations suggested that π-complexation between o-cresol and aromatic solvents leads to a predominant cis configuration of o-cresol, influencing the absorption spectra .

Synthesis and Applications of o-Cresol

Various synthesis methods for o-cresol were discussed, including their advantages and disadvantages. The applications of o-cresol span across synthetic resin, agrochemicals, medicine, spices, dyestuffs, and antioxidants. The paper also proposed future development directions for o-cresol .

Structural and Torsional Analysis of o-Cresol

Microwave spectroscopy and ab initio calculations were used to study the structural and torsional properties of o-cresol and its deuterated form, o-cresol-OD. Two conformers, syn and anti, were identified, and their rotational constants and barriers to internal rotation were determined. The study provided detailed insights into the molecular structure of o-cresol .

Biodegradation of o-Cresol

A Pseudomonas spp. was found capable of aerobically degrading o-cresol, which is a toxic volatile organic compound (VOC) used in various industrial applications. Biological treatment methods, such as those utilizing specific microorganisms, are being researched to reduce o-cresol concentrations in wastewater .

Synthesis of o-Cresol Under Atmospheric Pressure

A synthesis method for o-cresol and m-cresol was developed using o-chlorotoluene and cesium hydroxide under atmospheric pressure. The reaction, facilitated by an 18-crown-6 phase-transfer catalyst, yielded a mixture of m-cresol and o-cresol with a total yield of 64% .

科学研究应用

1. Environmental Monitoring and Bioremediation

o-Cresol-d8 is used in environmental studies, particularly in monitoring and bioremediation efforts. Studies have focused on the biodegradation of o-cresol in various environments, such as soil and wastewater, often using microorganisms like Pseudomonas spp. These studies are crucial for understanding how to effectively treat o-cresol contamination, which is hazardous even at low concentrations (Hamitouche et al., 2015). Other research has investigated the biochemical and microbiological activity of soil contaminated with o-cresol and biostimulated with Perna canaliculus mussel meal, providing insights into soil fertility and remediation techniques (Zaborowska et al., 2018).

2. Analytical Chemistry and Biomonitoring

In analytical chemistry, o-Cresol-d8 is used as a reference in the determination of urinary ortho- and meta-cresol in humans, particularly for assessing exposure to toluene. This method involves acid hydrolysis and analysis by gas chromatography/mass spectrometry, highlighting its importance in occupational health and safety monitoring (Fustinoni et al., 2005).

3. Molecular and Chemical Research

o-Cresol-d8 is used in molecular research to understand intermolecular interactions. Studies have examined the formation of hydrogen-bonded complexes of o-cresol with other compounds, providing insights into molecular properties and interactions (Awasthi & Shukla, 2003). Additionally, research on the thermodynamics of protonation equilibrium between isomeric cresols and other compounds has contributed to our understanding of chemical reactions and molecular behavior (Rajesh et al., 2015).

安全和危害

属性

IUPAC Name |

1,2,3,4-tetradeuterio-5-deuteriooxy-6-(trideuteriomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-6-4-2-3-5-7(6)8/h2-5,8H,1H3/i1D3,2D,3D,4D,5D/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVGKYWNOKOFNN-IWRLGKISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])O[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583731 | |

| Record name | 2-(~2~H_3_)Methyl(O-~2~H_5_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

o-Cresol-d8 | |

CAS RN |

203645-65-2 | |

| Record name | 2-(~2~H_3_)Methyl(O-~2~H_5_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-Cresol-d8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

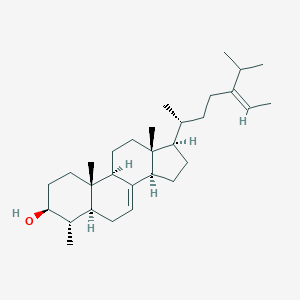

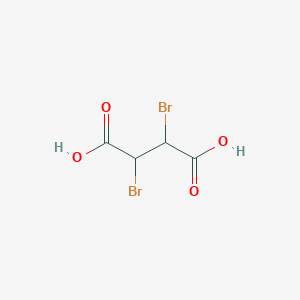

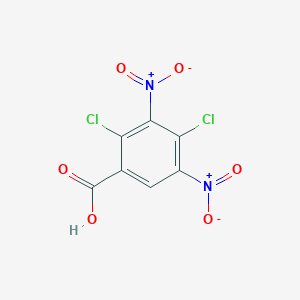

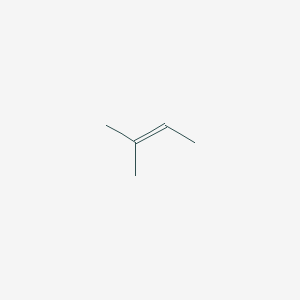

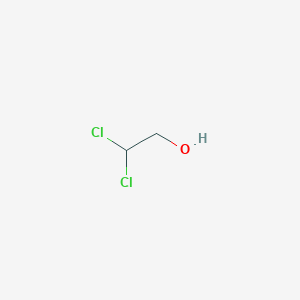

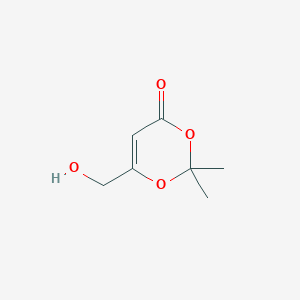

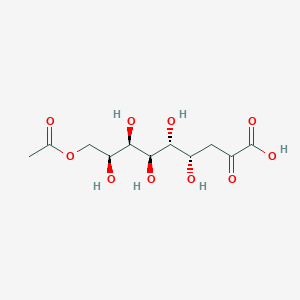

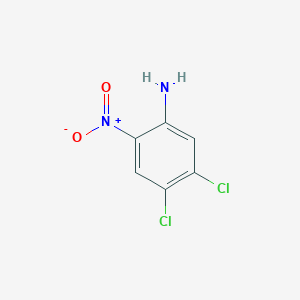

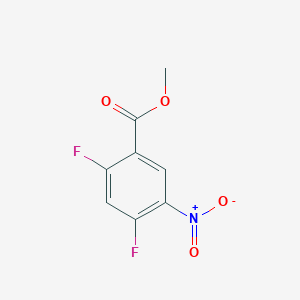

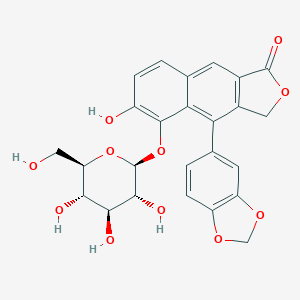

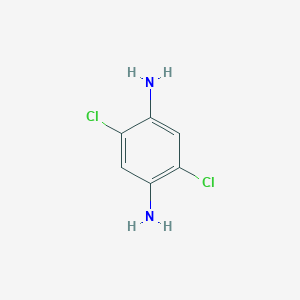

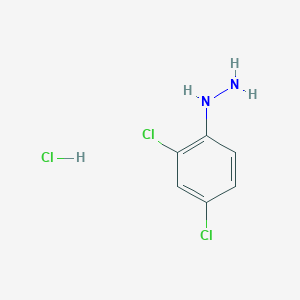

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。